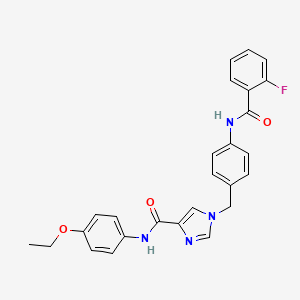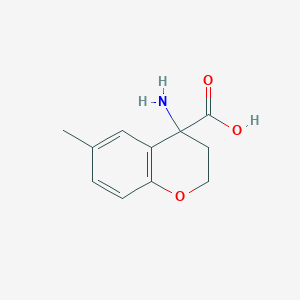
4-(3-((5-Cloro-pirimidin-2-il)oxi)piperidin-1-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a chloropyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile affects the insulin signaling pathway and the incretin signaling pathway . By acting on these pathways, it influences glucose homeostasis and insulin secretion, which are crucial for the regulation of blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, dosing of the compound showed a dose-dependent increase in exposure . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . These effects result in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the chloropyrimidine moiety: This step involves the reaction of the piperidine derivative with 5-chloropyrimidine under nucleophilic substitution conditions.
Attachment of the benzonitrile group: The final step involves the coupling of the intermediate with benzonitrile using a suitable coupling reagent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar piperidine and chloropyrimidine structure but differs in the presence of additional functional groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carbonylbenzonitrile: Another related compound with a trifluoromethyl group instead of a chloropyrimidine moiety.
Uniqueness
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBROKYDFMHZVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)


![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)




![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)


